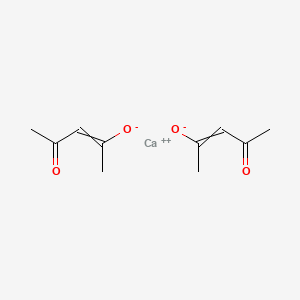
Calcium bis(4-oxopent-2-en-2-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is a white crystalline powder that is commonly used in various industrial and scientific applications . This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Calcium bis(4-oxopent-2-en-2-olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction is as follows:
Ca(OH)2+2CH3COCH2COCH3→Ca(C5H7O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium;4-oxopent-2-en-2-olate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization to achieve the desired product quality .
化学反応の分析
Types of Reactions
Calcium bis(4-oxopent-2-en-2-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different calcium-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with calcium;4-oxopent-2-en-2-olate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium carbonate, while substitution reactions can produce a variety of calcium-ligand complexes .
科学的研究の応用
Calcium bis(4-oxopent-2-en-2-olate) has numerous applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of calcium;4-oxopent-2-en-2-olate involves its ability to coordinate with various molecules and ions. This coordination can influence the reactivity and stability of the compound in different chemical environments. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, which can affect cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
Cobalt(II) 4-oxopent-2-en-2-olate: Similar in structure but contains cobalt instead of calcium.
Magnesium acetylacetonate: Another metal acetylacetonate with magnesium as the central metal ion.
Zinc acetylacetonate: Contains zinc and exhibits similar coordination properties.
Uniqueness
Calcium bis(4-oxopent-2-en-2-olate) is unique due to its specific coordination chemistry and the stability it provides in various applications. Its ability to act as a heat stabilizer and catalyst distinguishes it from other similar compounds .
特性
分子式 |
C10H14CaO4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
calcium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChIキー |
QAZYYQMPRQKMAC-UHFFFAOYSA-L |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














